Cas no 175796-50-6 (13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate)

175796-50-6 structure
Product Name:13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
CAS No:175796-50-6
Molecular Formula:C39H44O11
Molecular Weight:688.76000
CID:182456
PubChem ID:3035862
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Properties
Names and Identifiers
-
- Benzeneacetic acid,4-hydroxy-3-methoxy-,[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methylester
- Benzeneacetic acid,4-hydroxy-3-methoxy-,[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cycloprop
- PPAHV
- [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetraMethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]Methyle
- Phorbol 12-phenylacetate 13-acetate 20-homovanillate
- ((1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5
- [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methylesterbenzeneaceticacid
- PPAHV >99%
- Phorbol-12-phenylacetate-13-acetate-20-homovanillate
- NCGC00162421-02
- [(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate
- Phorbol 12-phenylacetate 13-acetate 20-homovanillate, solid
- CHEMBL104647
- Benzeneacetic acid, 4-hydroxy-3-methoxy-, (9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-((phenylacetyl)oxy)-1H-cyclopropa(3,4)benz(1,2-e)azulen-3-yl)methyl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- 13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
- Q27088432
- DTXSID10938709
- {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate
- 12-O-Phenylacetyl-13-O-acetylphorbol-20-homovanillate
- [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl ester benzeneacetic acid
- BDBM50052440
- 175796-50-6
- NCGC00162421-01
- AKOS024456617
- GTPL2490
- J-011134
- Phenyl-acetic acid (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-acetoxy-4a,7b-dihydroxy-3-[2-(4-hydroxy-3-methoxy-phenyl)-acetoxymethyl]-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl ester
- Benzeneacetic acid, 4-hydroxy-3-methoxy-, [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl ester
-
- InChIKey: OGRGWTXWAZBJKF-JXWJAAHMSA-N
- Inchi: InChI=1S/C39H44O11/c1-21-14-30-37(45,34(21)44)19-26(20-48-31(42)18-25-12-13-28(41)29(16-25)47-6)15-27-33-36(4,5)39(33,50-23(3)40)35(22(2)38(27,30)46)49-32(43)17-24-10-8-7-9-11-24/h7-16,22,27,30,33,35,41,45-46H,17-20H2,1-6H3/t22-,27+,30-,33-,35-,37-,38-,39-/m1/s1
- SMILES: COC1C(O)=CC=C(CC(OCC2C[C@@]3(C(C(C)=C[C@H]3[C@]3(O)[C@H]([C@H]4[C@]([C@H](OC(CC5=CC=CC=C5)=O)[C@H]3C)(OC(C)=O)C4(C)C)C=2)=O)O)=O)C=1
Computed Properties
- Exact Mass: 688.28800
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 11
- Rotatable Bond Count: 12
- Monoisotopic Mass: 688.288
- Heavy Atom Count: 50
- Complexity: 1440
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 3.7
- Tautomer Count: 9
- Surface Charge: 0
- Topological Polar Surface Area: 166Ų
Experimental Properties
- LogP: 3.80230
- PSA: 165.89000
- Refractive Index: 1.629
- Boiling Point: 792.4°Cat760mmHg
- Flash Point: 241.1°C
- Solubility: DMSO: soluble
- Color/Form: White solid
- Solubility: Soluble in DMSO
- Density: 1.36
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P698985-1mg |
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate |
175796-50-6 | 1mg |
$ 603.00 | 2023-04-16 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202296-1 mg |
PPAHV, |
175796-50-6 | ≥98% | 1mg |
¥1,015.00 | 2023-07-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6828-1mg |
PPAHV |
175796-50-6 | 98% | 1mg |
¥2302.00 | 2023-09-09 |
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Related Literature
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Stephen P. Lathrop,Mohammad Movassaghi Chem. Sci., 2014,5, 333-340
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Maddali L. N. Rao,Priyabrata Dasgupta,Sk Shamim Islam Org. Chem. Front., 2017,4, 335-342
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3. Dynamic ionic radius of alkali metal ions in aqueous solution: a pulsed-field gradient NMR study†Kikuko Hayamizu,Yusuke Chiba,Tomoyuki Haishi RSC Adv., 2021,11, 20252-20257
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Peter J. Steel,Christopher J. Sumby Dalton Trans., 2003, 4505-4515
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6. A comparative study of the CO oxidation reaction over pristine and C-doped boron nitride fullerene†Mehdi D. Esrafili,Parisa Nematollahi,Roghaye Nurazar RSC Adv., 2016,6, 17172-17178
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Stefan Kudera,Cinzia Giannini,Giuseppe Ciccarella,Roberto Cingolani,Pantaleo Davide Cozzoli,Liberato Manna J. Mater. Chem., 2006,16, 3952-3956
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Yanni Li,Shulin Gao,Renlun Li,Xiangguang Li,Baoling Wang,Hai Yang Green Chem., 2017,19, 3344-3349
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Madalina Tudorache,Andreea Nae,Simona Coman,Vasile I. Parvulescu RSC Adv., 2013,3, 4052-4058
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10. Spatially resolved photoactivation of dynamic exchange reactions in 3D-printed thiol–ene vitrimers†David Reisinger,Alexander Hellmayr,Matthias Paris,Michael Haas,Thomas Griesser,Sandra Schlögl Polym. Chem., 2023,14, 3082-3090
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